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molecular formula C9H14N2O2 B8367250 3-(2-Methoxy-ethoxy)-benzene-1,2-diamine

3-(2-Methoxy-ethoxy)-benzene-1,2-diamine

Cat. No. B8367250
M. Wt: 182.22 g/mol
InChI Key: ADHVQCZSFFSNCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202885B2

Procedure details

Prepared from 1-bromo-2-methoxyethan and 2-amino-3-nitrophenol in analogy to 3-isopropoxy-benzene-1,2-diamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][O:4][CH3:5].[NH2:6][C:7]1[C:12]([N+:13]([O-])=O)=[CH:11][CH:10]=[CH:9][C:8]=1[OH:16].C(OC1C=CC=C(N)C=1N)(C)C>>[CH3:5][O:4][CH2:3][CH2:2][O:16][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]([NH2:13])[C:7]=1[NH2:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCOC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1[N+](=O)[O-])O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC1=C(C(=CC=C1)N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COCCOC1=C(C(=CC=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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